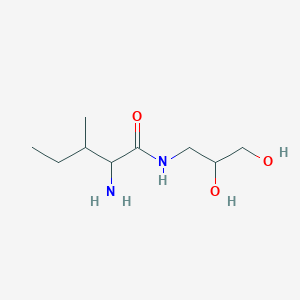
4-Allyl-1-methyl-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(prop-2-en-1-yl)-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by a methyl group at the first position, a prop-2-en-1-yl group at the fourth position, and a carboxylic acid group at the fifth position of the pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-(prop-2-en-1-yl)-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes One common method involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with an appropriate allylating agent under basic conditions
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
1-Methyl-4-(prop-2-en-1-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Addition: The double bond in the prop-2-en-1-yl group can undergo addition reactions with various electrophiles or nucleophiles.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(prop-2-en-1-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may investigate its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(prop-2-en-1-yl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-(prop-2-en-1-yl)-1H-pyrazole-5-carboxylic acid can be compared with other pyrazole derivatives, such as:
1-Methyl-3-(prop-2-en-1-yl)-1H-pyrazole-5-carboxylic acid: Similar structure but with the prop-2-en-1-yl group at a different position.
1-Methyl-4-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxylic acid: Contains a prop-2-yn-1-yl group instead of a prop-2-en-1-yl group.
1-Methyl-4-(prop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid: Carboxylic acid group at a different position.
The uniqueness of 1-Methyl-4-(prop-2-en-1-yl)-1H-pyrazole-5-carboxylic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H10N2O2 |
|---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
2-methyl-4-prop-2-enylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-3-4-6-5-9-10(2)7(6)8(11)12/h3,5H,1,4H2,2H3,(H,11,12) |
InChI-Schlüssel |
XWELFBVVKUUOGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C=N1)CC=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(4-Methylphenyl)-2-propanyl]-N-phenylaniline](/img/structure/B13988426.png)


![1-(2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)ethyl)pyrrolidin-2-one](/img/structure/B13988439.png)






![6-Oxo-1-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13988462.png)
![Diethyl 2-[[4-[[butyl(methyl)amino]diazenyl]benzoyl]amino]pentanedioate](/img/structure/B13988472.png)
